REACTION_SMILES
|
[CH2:11]([Li:12])[CH2:13][CH2:14][CH3:15].[CH3:1][O:2][c:3]1[cH:4][c:5]([C:9]#[CH:10])[cH:6][cH:7][cH:8]1.[CH3:28][CH2:29][CH2:30][CH2:31][CH2:32][CH3:33].[I:16][CH2:17][CH2:18][CH2:19][CH2:20][CH2:21][CH3:22].[O:23]1[CH2:24][CH2:25][CH2:26][CH2:27]1>>[CH3:1][O:2][c:3]1[cH:4][c:5]([C:9]#[C:10][CH2:17][CH2:18][CH2:19][CH2:20][CH2:21][CH3:22])[cH:6][cH:7][cH:8]1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Li]CCCC
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
C#Cc1cccc(OC)c1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCCCCC
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCCCCCI
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
C1CCOC1
|
Name
|
|
Type
|
product
|
Smiles
|
CCCCCCC#Cc1cccc(OC)c1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |